2-methyl-2,5-dihydrothiophene 1,1-dioxide
Overview
Description
2-Methyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C5H8O2S. It is a derivative of thiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2,5-dihydrothiophene 1,1-dioxide can be synthesized through the oxidation of 2-methyl-2,5-dihydrothiophene. Common oxidizing agents used in this process include potassium peroxymonosulfate (Oxone) and hydrogen peroxide. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 2-methyl-2,5-dihydrothiophene in an appropriate solvent, such as acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of metal catalysts, such as palladium or platinum, can facilitate the oxidation process and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium peroxymonosulfate (Oxone), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Functionalized thiophene compounds.
Scientific Research Applications
2-Methyl-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-2,5-dihydrothiophene 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group is highly reactive and can undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydrothiophene 1,1-dioxide: Similar structure but lacks the methyl group at the 2-position.
3-Methyl-2,5-dihydrothiophene 1,1-dioxide: Similar structure with a methyl group at the 3-position instead of the 2-position.
Uniqueness
2-Methyl-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of the methyl group at the 2-position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-methyl-2,5-dihydrothiophene 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-5-3-2-4-8(5,6)7/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKSMJWYXJEVRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCS1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975496 | |
Record name | 2-Methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-71-2 | |
Record name | Thiophene, 2,5-dihydro-2-methyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6007-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 2,5-dihydro-2-methyl-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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